molecular formula C6H6IN3O B8030031 2-Amino-5-iodonicotinamide

2-Amino-5-iodonicotinamide

Cat. No.: B8030031
M. Wt: 263.04 g/mol
InChI Key: TYXQDGLQDJGPPI-UHFFFAOYSA-N
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Description

2-Amino-5-iodonicotinamide is a chemical compound with the molecular formula C6H6IN3O. It is a derivative of nicotinamide, where an iodine atom is substituted at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodonicotinamide typically involves the iodination of 2-amino-nicotinamide. One common method includes the reaction of 2-amino-nicotinamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 0-5°C to ensure the selective iodination at the fifth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-iodonicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include azido, cyano, and other substituted derivatives.

    Oxidation Reactions: Products include nitro and nitroso derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2-Amino-5-iodonicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its effects on cell proliferation and survival .

Comparison with Similar Compounds

    2-Amino-5-bromonicotinamide: Similar structure but with a bromine atom instead of iodine.

    2-Amino-5-chloronicotinamide: Similar structure but with a chlorine atom instead of iodine.

    2-Amino-5-fluoronicotinamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 2-Amino-5-iodonicotinamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-iodopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXQDGLQDJGPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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